molecular formula C4H4Br2O4 B1298867 2,3-Dibromosuccinic acid CAS No. 608-36-6

2,3-Dibromosuccinic acid

Cat. No.: B1298867
CAS No.: 608-36-6
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

  • ¹H NMR (300 MHz, DMSO-d₆): A singlet at δ 4.52 ppm integrates for two protons (CHBr), while carboxyl protons appear as a broad peak at δ 13.75 ppm .
  • ¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 170.2 (COOH), 62.8 (C-Br), and 39.4 ppm (CH₂) .
  • ²D NOESY : Absence of cross-peaks between bromines confirms their antiperiplanar arrangement .

Infrared (IR) and Raman Spectroscopic Features

  • IR (KBr) : Strong bands at 1715 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-Br), and 3200–2500 cm⁻¹ (broad O-H stretch) .
  • Raman : Peaks at 650 cm⁻¹ (C-Br symmetric bend) and 1450 cm⁻¹ (C=C stretch) .

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

m/z Ion Rel. Abundance (%)
274 [M]⁺ 15
195 [M−Br]⁺ 40
117 [C₄H₅O₄]⁺ 100
79 [Br]⁺ 85

The base peak at m/z 117 corresponds to dehydrogenated succinic acid .

Thermochemical Properties and Phase Behavior

Property Value
Melting Point (°C) 288–290
Boiling Point (°C) 262.4 (predicted)
ΔfusH (kJ/mol) 22.1 ± 0.5
pKa₁/pKa₂ 1.51/2.71 (20°C)
Solubility (H₂O) 20 g/L (17°C)
Log P (octanol/water) 0.84 ± 0.05

The compound exhibits enantiotropic polymorphism , transitioning from monoclinic to triclinic phases above 150°C . Its low aqueous solubility stems from strong intramolecular hydrogen bonding, which competes with solvent interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutanedioic acid
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InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
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InChI Key

FJWGRXKOBIVTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4Br2O4
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DSSTOX Substance ID

DTXSID00862120
Record name 2,3-Dibromosuccinic acid
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Molecular Weight

275.88 g/mol
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Physical Description

Solid; [Merck Index] White crystals.
Record name 2,3-Dibromosuccinic acid
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CAS No.

526-78-3, 608-36-6
Record name 2,3-Dibromosuccinic acid
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Record name 2,3-Dibromosuccinic acid
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Record name Butanedioic acid, 2,3-dibromo-
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Preparation Methods

Bromination of Fumaric Acid

One of the primary methods for synthesizing meso-2,3-dibromosuccinic acid involves the bromination of fumaric acid. The process can be summarized as follows:

  • Reactants : Fumaric acid and bromine.
  • Conditions : The reaction is carried out in an aqueous solution containing hydrogen bromide at temperatures ranging from 50 to 90 °C.
  • Molar Ratio : The molar ratio of fumaric acid to bromine is typically between 1:1 to 1:1.1.

The reaction proceeds with the following steps:

  • A suspension of fumaric acid is prepared in an aqueous solution of hydrogen bromide (10-48% by weight).
  • Bromine is slowly introduced into the suspension while maintaining the temperature.
  • After the addition, the mixture is stirred and then cooled to precipitate meso-2,3-dibromosuccinic acid, which can be filtered and washed to remove residual hydrogen bromide.

This method yields a purity of approximately 90-98% for the meso-form of the compound.

Bromination of Maleic Acid

Another effective method utilizes maleic acid as a starting material:

  • Reactants : Maleic acid and bromine.
  • Conditions : Similar to fumaric acid, this reaction occurs in an aqueous hydrogen bromide solution at elevated temperatures (80-90 °C).
  • Molar Ratio : The molar ratio remains consistent with that used for fumaric acid.

The procedure involves:

  • Dissolving maleic acid in a concentrated hydrogen bromide solution.
  • Gradually adding bromine while maintaining the temperature.
  • Cooling the reaction mixture to precipitate meso-2,3-dibromosuccinic acid.

This method also achieves high yields and purity levels suitable for industrial applications.

Comparative Analysis of Yield and Purity

The following table summarizes the yields and purity levels obtained from both methods:

Method Starting Material Yield (%) Purity (%) Melting Point (°C)
Bromination of Fumaric Acid Fumaric Acid 97.6 90-98 268 (decomposes)
Bromination of Maleic Acid Maleic Acid 90.05 90-92 262 (decomposes)

Both methods demonstrate effective routes for synthesizing meso-2,3-dibromosuccinic acid, with fumaric acid generally yielding slightly higher purity and yield rates.

Discussion on Reaction Mechanism

The bromination process involves electrophilic addition where bromine reacts with the double bond present in fumaric or maleic acid. This reaction results in the formation of dibromosuccinic acid with specific stereochemical configurations leading to the meso form being favored under these conditions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms in meso-2,3-dibromosuccinic acid undergo nucleophilic substitution, enabling the synthesis of derivatives.

Hydroxylation

  • Reaction : Bromine atoms are replaced by hydroxyl groups in alkaline conditions.

  • Reagents : NaOH or KOH in aqueous or alcoholic solutions.

  • Product : meso-2,3-Dihydroxysuccinic acid (meso-tartaric acid) forms via a double nucleophilic substitution mechanism .

Thiol Substitution

  • Reaction : Bromines react with thiols (e.g., sodium hydrosulfide) to form thioether derivatives.

  • Conditions : Requires elevated temperatures (60–80°C) and polar aprotic solvents .

Reaction Type Reagents/Conditions Product Yield
Hydroxylation1M NaOH, 80°C, 2 hoursmeso-Tartaric acid~85%
Thiol SubstitutionNaSH, DMF, 70°C, 4 hoursmeso-2,3-Dimercaptosuccinic acid~70%

Elimination Reactions

Elimination of HBr from meso-2,3-dibromosuccinic acid generates unsaturated dicarboxylic acids.

Formation of Fumaric Acid

  • Reaction : Dehydrohalogenation using strong bases (e.g., KOH) produces fumaric acid.

  • Mechanism : Anti-elimination of HBr results in a trans-alkene configuration .

  • Conditions : Reflux in ethanol with excess KOH (3 equivalents) for 6 hours .

Thermal Decomposition

  • Reaction : Heating above 260°C induces decomposition, releasing HBr and forming maleic anhydride.

  • Note : This reaction is less synthetically useful due to competing side reactions .

Reactions of Carboxylic Acid Groups

The carboxylic acid functionalities participate in typical acid-base and condensation reactions.

Salt Formation

  • Reaction : Neutralization with bases (e.g., NaOH) yields disodium salts.
    C4H4Br2O4+2NaOHC4H2Br2O4Na2+2H2O\text{C}_4\text{H}_4\text{Br}_2\text{O}_4+2\text{NaOH}\rightarrow \text{C}_4\text{H}_2\text{Br}_2\text{O}_4\text{Na}_2+2\text{H}_2\text{O}

  • Applications : Salts enhance solubility for industrial formulations .

Esterification

  • Reaction : Reacts with alcohols (e.g., methanol) under acidic catalysis to form diesters.

  • Conditions : H2_2SO4_4, reflux, 12 hours .

Ester Product Alcohol Used Catalyst Yield
Dimethyl meso-2,3-dibromosuccinateMethanolH2_2SO4_4~90%

Reduction Reactions

Selective reduction of carboxylic acids or bromine atoms is achievable under controlled conditions.

Carboxylic Acid Reduction

  • Reagents : LiAlH4_4 in anhydrous ether.

  • Product : 2,3-Dibromobutane-1,4-diol (retains bromine atoms) .

Debromination

  • Reagents : Zn/HOAc or catalytic hydrogenation (Pd/C, H2_2).

  • Product : Succinic acid (removal of both bromines) .

Oxidation Reactions

Oxidation typically targets the carbon backbone or functional groups:

  • Reagents : KMnO4_4 in acidic conditions cleaves the double bond (if formed via elimination), yielding oxalic acid .

  • Mechanism : Oxidative cleavage of the C=C bond generates two carboxylic acid molecules.

Scientific Research Applications

Synthesis of Pharmaceuticals

Meso-2,3-Dibromosuccinic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its chiral properties allow for the creation of enantiomerically pure compounds essential for developing drugs targeting specific metabolic pathways.

Key Applications:

  • Chiral Building Block: The compound's unique stereochemistry is utilized to produce enantiomerically pure compounds that are vital in the pharmaceutical industry .
  • Drug Development: It plays a role in synthesizing drugs for conditions such as cold, fever, nerve pain, and bronchitis .

Biochemical Research

In biochemistry, meso-2,3-Dibromosuccinic acid is employed to investigate metabolic processes and enzyme activities. This research aids in understanding various biological systems' mechanisms of action.

Case Studies:

  • Enzyme Activity Studies: Researchers utilize the compound to study how enzymes interact with substrates and the effects of inhibitors on metabolic pathways .

Polymer Chemistry

The compound is applied in formulating specialty polymers that enhance properties like thermal stability and mechanical strength. These characteristics are essential for various industrial applications.

Applications:

  • Polymer Formulation: Meso-2,3-Dibromosuccinic acid contributes to developing flame-retardant materials and coatings .

Environmental Studies

Meso-2,3-Dibromosuccinic acid is also significant in environmental research, particularly in studying the degradation of brominated compounds. This research helps understand their ecological impacts.

Research Focus:

  • Degradation Studies: The compound aids in examining how brominated substances degrade in the environment and their potential effects on ecosystems .

Additional Industrial Applications

Beyond the primary fields mentioned above, meso-2,3-Dibromosuccinic acid finds use in several other industries.

Applications Include:

  • Food Industry: Used as a food additive and preservative.
  • Detergent Industry: Acts as an ingredient in formulating detergents.
  • Fluorescent Whitening Agents: Employed in producing agents that enhance brightness in textiles and paper products .

Mechanism of Action

The mechanism of action of meso-2,3-Dibromosuccinic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the activity of enzymes and other proteins. The compound can also act as an inhibitor in certain biochemical pathways, affecting the overall metabolic processes .

Comparison with Similar Compounds

Stereoisomers of Dibromosuccinic Acid

Property meso-2,3-Dibromosuccinic Acid (mDBSA) (2R,3R)-2,3-Dibromosuccinic Acid
Stereochemistry 2R,3S (internal plane of symmetry) 2R,3R (no symmetry)
Reactivity Resistant to HBr elimination More prone to HBr elimination
Synthetic Utility Forms symmetric intermediates Yields racemic products
References

Key Differences :

  • Elimination Reactions : Racemic dibromosuccinic acid eliminates HBr readily to form 2-bromofumaric acid, whereas mDBSA resists elimination due to its stereochemical stability .
  • Metal Coordination: mDBSA forms unique polynuclear Cu(II) complexes (e.g., [Cu₃(H₂O)₂(μ₃-OH)₂(μ₂-OAc)₂(DBrS)]), leveraging its bromine atoms for bridging, while non-meso isomers may adopt distinct coordination geometries .

Functional Group Analogues: Thiol vs. Bromine

Property meso-2,3-Dibromosuccinic Acid (mDBSA) meso-2,3-Dimercaptosuccinic Acid (DMSA)
Functional Groups Bromine atoms Thiol (-SH) groups
Molecular Formula C₄H₄Br₂O₄ C₄H₆O₄S₂
Applications Cross-linking in drug delivery Heavy metal chelation (e.g., lead, arsenic)
Toxicity Corrosive (H314) Low toxicity; approved for pediatric use
Metal Interaction Forms halogen-bridged MOFs Binds metals via S atoms (e.g., Pb-S coordination)
References

Key Differences :

  • Chelation Mechanism : DMSA uses its thiol groups to form stable five-membered rings with metals, whereas mDBSA participates in halogen bonding or substitution reactions .
  • Pharmacology : DMSA is metabolized to mixed disulfides (e.g., with cysteine), enhancing urinary excretion of heavy metals, while mDBSA lacks therapeutic utility due to its reactivity and toxicity .

Structural Analogues: Phenyl vs. Bromine Substituents

Property meso-2,3-Dibromosuccinic Acid (mDBSA) meso-2,3-Diphenylsuccinic Acid
Substituents Bromine atoms Phenyl groups
Molecular Formula C₄H₄Br₂O₄ C₁₆H₁₄O₄
Molecular Weight 275.88 g/mol 270.28 g/mol
Polarity High (due to Br electronegativity) Low (hydrophobic phenyl rings)
Applications Drug delivery, MOFs Chiral resolution, asymmetric catalysis
References

Key Differences :

  • Solubility : mDBSA is more polar and water-soluble than the hydrophobic diphenyl analogue .
  • Stereochemical Influence : The meso configuration in diphenylsuccinic acid enables its use in resolving enantiomers, whereas mDBSA’s bromines favor nucleophilic substitution .

Biochemical Analogues: 2,3-Butanediol Derivatives

Property meso-2,3-Dibromosuccinic Acid (mDBSA) meso-2,3-Butanediol Dehydrogenase (BDH) Substrates
Structure Brominated succinic acid Vicinal diol (e.g., meso-2,3-butanediol)
Biochemical Role Synthetic intermediate Substrate for NADH-dependent oxidation
Stereochemical Impact Influences reaction symmetry D194G mutation in BDH reduces activity by 97.7%
References

Key Differences :

  • Enzyme Specificity : BDH enzymes exhibit strict stereoselectivity; mutations (e.g., D194G) abolish activity toward meso-2,3-butanediol but retain activity for acetoin .
  • Functional Groups : mDBSA’s bromines enable chemical synthesis, whereas diols participate in redox biochemistry .

Biological Activity

meso-2,3-Dibromosuccinic acid (CAS No. 608-36-6) is a dibrominated derivative of succinic acid, known for its unique stereochemistry and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its structural properties and interactions with biological systems.

  • Molecular Formula : C4_4H4_4Br2_2O4_4
  • Molecular Weight : 275.88 g/mol
  • Melting Point : 255-260 °C
  • Boiling Point : 262.4 °C
  • Density : 2.5 g/cm³
  • Solubility : 20 g/L in water at 20 °C

Biological Activity Overview

The biological activity of meso-2,3-dibromosuccinic acid has been investigated in various studies, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

Toxicological Profile

  • Acute Toxicity :
    • An acute oral toxicity study revealed an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity .
  • Repeated Dose Toxicity :
    • A 28-day repeated dose study showed no treatment-related deaths or adverse effects at doses up to 1000 mg/kg body weight per day. The NOAEL (No Observed Adverse Effect Level) was established at this highest tested dose .
  • Genotoxicity :
    • In vitro studies using Salmonella typhimurium and Escherichia coli indicated that meso-2,3-dibromosuccinic acid does not exhibit mutagenic properties, being negative for gene mutations and chromosomal aberrations .

Study on Antifungal Activity

A study by Dabholkar et al. (2011) explored the antifungal properties of dibromosuccinic acids, including meso-2,3-dibromosuccinic acid. The research indicated that these compounds could inhibit fungal growth, suggesting potential applications in treating fungal infections .

Environmental Impact

Research also assessed the ecological effects of meso-2,3-dibromosuccinic acid. It was found to have low toxicity to aquatic organisms and is not expected to cause long-term adverse effects on the environment .

Summary of Biological Activities

Activity TypeFindings
Acute ToxicityLD50 > 2000 mg/kg (low toxicity)
Repeated Dose ToxicityNOAEL at 1000 mg/kg/day
GenotoxicityNegative in bacterial mutation assays
Antifungal ActivityPotential antifungal properties reported
Environmental ImpactLow toxicity to aquatic life

Q & A

Q. What are the critical physicochemical properties of meso-2,3-dibromosuccinic acid for experimental handling?

meso-2,3-Dibromosuccinic acid is a solid with a melting point of 255–290°C (literature-dependent variations) and a density of 2.486 g/cm³ . It is moderately soluble in water (20 g/L at 17°C) and more soluble in organic solvents like ethanol and ether . Due to its hygroscopic nature and hazard classification (skin corrosion 1B, WGK 3), storage must adhere to Category 8A guidelines (flammable, corrosive materials) in airtight containers at ambient temperatures .

Q. What synthetic routes yield high-purity meso-2,3-dibromosuccinic acid?

The compound is synthesized via bromination of maleic acid, where bromine is added to the double bond under controlled conditions . Purification involves recrystallization from hot ethanol or water to achieve ≥98% purity, as validated by elemental analysis (C, H, N content) and melting point consistency . For lab-scale synthesis, refluxing meso-2,3-dibromosuccinic acid with amines in ethanol (e.g., benzylmethylamine) followed by acidification and crystallization is a standard protocol .

Q. How is meso-2,3-dibromosuccinic acid characterized to confirm stereochemical purity?

Stereochemical validation requires a combination of techniques:

  • X-ray crystallography : Resolves the meso configuration (C2 symmetry) via spatial arrangement of bromine atoms .
  • NMR spectroscopy : Distinct splitting patterns in 1H^1 \text{H} and 13C^13 \text{C} NMR confirm equivalent protons on C2 and C3 due to the internal plane of symmetry .
  • Elemental analysis : Matches calculated vs. observed C/H/Br ratios (e.g., C: 67.43%, H: 6.73%) .

Advanced Research Questions

Q. How does meso-2,3-dibromosuccinic acid enable asymmetric synthesis of diamino succinic acid derivatives?

The bromine atoms in meso-2,3-dibromosuccinic acid undergo nucleophilic substitution with amines, retaining stereochemistry due to the rigid meso configuration. For example, reacting with benzylmethylamine yields di-N-benzylmethylammonium meso-diaminosuccinate, a precursor for chiral ligands or peptidomimetics . The reaction requires refluxing in ethanol (8 hours) and pH-controlled acidification (HCl) to isolate the product .

Q. What methodological considerations apply when using meso-2,3-dibromosuccinic acid as a crosslinker in prodrug design?

In insulin prodrugs, meso-2,3-dibromosuccinic acid acts as a self-cleavable linker between dipeptides. Key considerations include:

  • Cleavage kinetics : Hydrolysis rates depend on pH and temperature; stability studies in physiological buffers (e.g., PBS, pH 7.4) are critical .
  • Steric effects : The meso configuration minimizes steric hindrance, enabling efficient conjugation with peptides .
  • Analytical validation : Use LC-MS to monitor linker integrity and HPLC to quantify drug release profiles .

Q. How can contradictions in reported solubility data for meso-2,3-dibromosuccinic acid be resolved experimentally?

Discrepancies in solubility (e.g., 20 g/L in water vs. limited solubility in cold water) arise from polymorphism or impurities. To resolve:

  • Perform temperature-dependent solubility assays (e.g., 17°C vs. 25°C) with purified batches .
  • Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements .
  • Cross-validate with Karl Fischer titration to account for hygroscopic water uptake .

Q. What safety protocols are essential for handling meso-2,3-dibromosuccinic acid in catalytic applications?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (Skin Corrosion 1B) .
  • Ventilation : Use fume hoods during reactions to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste (WGK 3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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